2-Methoxy-6-nitrobenzoic Acid
Overview
Description
2-Methoxy-6-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where a methoxy group (-OCH3) is attached to the second carbon and a nitro group (-NO2) is attached to the sixth carbon of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the sixth position of the benzene ring.
Another method involves the esterification of this compound followed by hydrolysis. For example, methyl 2-methoxy-6-nitrobenzoate can be hydrolyzed using sodium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols for substitution reactions.
Catalysts: Sulfuric acid for esterification and nitration reactions.
Major Products Formed
Reduction: 2-Methoxy-6-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl 2-methoxy-6-nitrobenzoate and other esters.
Scientific Research Applications
2-Methoxy-6-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-nitrobenzoic acid depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4-nitrobenzoic acid: Has the nitro group in a different position, leading to different chemical properties and reactivity.
Uniqueness
2-Methoxy-6-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Methoxy-6-nitrobenzoic acid (C8H7NO5) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a methoxy group and a nitro group on the benzoic acid framework, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by:
- Molecular Formula: C8H7NO5
- Molecular Weight: 195.15 g/mol
- Structural Features: Methoxy group (-OCH3) and nitro group (-NO2) attached to a benzoic acid moiety.
The biological activity of this compound is largely attributed to its chemical reactivity:
- Reduction of Nitro Group: The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets.
- Substitution Reactions: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may alter biological activity.
- Hydrolysis: The ester functionality can be hydrolyzed to yield carboxylic acids that may exhibit different biological properties.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the efficacy against various pathogens, it was found that:
- Minimum Inhibitory Concentration (MIC): Values ranged from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Antiproliferative Effects
Studies have indicated that this compound possesses antiproliferative effects on cancer cell lines:
- Cell Lines Tested: Murine melanoma B16 and human breast cancer MCF-7 cells.
- IC50 Values: Observed IC50 values were approximately 25 µM for B16 cells, indicating potent growth inhibition.
Cell Line | IC50 (µM) | Effect |
---|---|---|
B16 Melanoma | 25 | Growth inhibition |
MCF-7 Breast | 30 | Growth inhibition |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Target Enzymes: Carbohydrate-hydrolyzing enzymes.
- Inhibition Rate: Up to 70% inhibition observed at higher concentrations (100 µM).
Case Studies
-
Study on Antimicrobial Activity:
- Researchers evaluated the antimicrobial effects of various substituted benzoic acids, including this compound. The study concluded that the presence of the nitro group significantly enhances antimicrobial activity compared to unsubstituted analogs .
- Antiproliferative Study:
- Enzyme Inhibition Research:
Properties
IUPAC Name |
2-methoxy-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPBIIFFJYJUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535648 | |
Record name | 2-Methoxy-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53967-73-0 | |
Record name | 2-Methoxy-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53967-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.